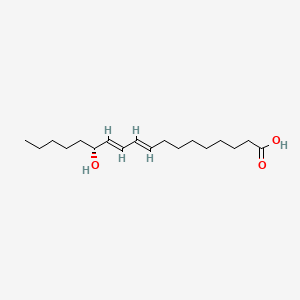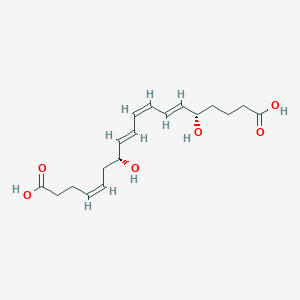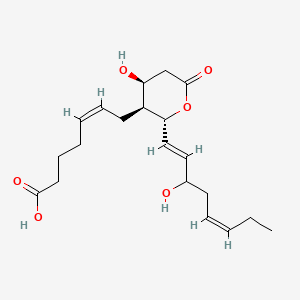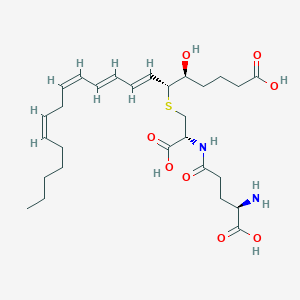
Leukotriene F-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leukotriene F-4 is a lipid mediator derived from arachidonic acid metabolism. It is part of the leukotriene family, which includes compounds such as leukotriene B-4, leukotriene C-4, leukotriene D-4, and leukotriene E-4. These compounds play significant roles in inflammatory and allergic responses. This compound is characterized by its unique structure, which includes a hydroxy group and a glutamyl-cysteinyl moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Leukotriene F-4 is synthesized from leukotriene E-4 through the addition of a glutamyl-cysteinyl group. The synthesis involves the enzymatic conjugation of leukotriene E-4 with glutathione, followed by the removal of the glycine residue to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological methods, leveraging enzymes such as glutathione-S-transferase for the conjugation process. The production process is optimized to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Leukotriene F-4 undergoes various chemical reactions, including:
Oxidation: The hydroxy group in this compound can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert the double bonds in the leukotriene structure to single bonds.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific enzymes.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Aplicaciones Científicas De Investigación
Leukotriene F-4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid mediator pathways and their roles in inflammation.
Biology: this compound is studied for its role in cell signaling and immune responses.
Medicine: It is investigated for its potential therapeutic applications in treating inflammatory and allergic diseases, such as asthma and allergic rhinitis.
Mecanismo De Acción
Leukotriene F-4 exerts its effects by binding to specific G-protein-coupled receptors on target cells. These receptors include cysteinyl leukotriene receptors, which mediate various inflammatory responses. Upon binding, this compound activates signaling pathways that lead to the production of pro-inflammatory cytokines, chemotaxis of immune cells, and increased vascular permeability .
Comparación Con Compuestos Similares
Leukotriene B-4: A potent chemoattractant for neutrophils.
Leukotriene C-4: Involved in bronchoconstriction and increased vascular permeability.
Leukotriene D-4: Similar to leukotriene C-4 but with slightly different receptor affinities.
Leukotriene E-4: A stable metabolite with sustained biological activity.
Uniqueness of Leukotriene F-4: this compound is unique due to its specific structure, which includes a glutamyl-cysteinyl moiety. This structure confers distinct biological activities, making it a valuable compound for studying inflammatory pathways and developing targeted therapies .
Propiedades
Fórmula molecular |
C28H44N2O8S |
|---|---|
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C28H44N2O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-26(33)34)39-20-22(28(37)38)30-25(32)19-18-21(29)27(35)36/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,32)(H,33,34)(H,35,36)(H,37,38)/b7-6-,10-9-,12-11+,16-13+/t21-,22+,23+,24-/m1/s1 |
Clave InChI |
PYSODLWHFWCFLV-MVZIKBKVSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N |
SMILES canónico |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


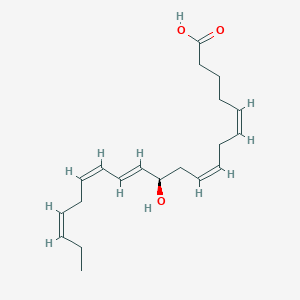
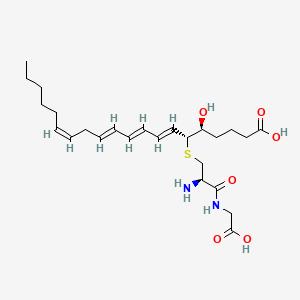
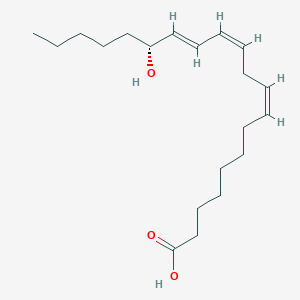
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
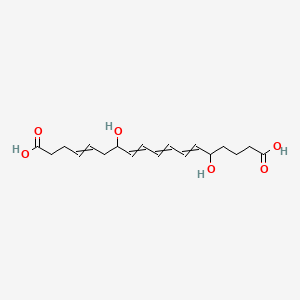
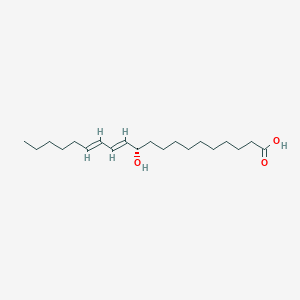
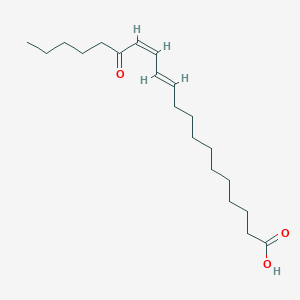
![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
